molecular formula C19H14N2O5 B2984284 2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione CAS No. 1024619-77-9

2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione

Cat. No. B2984284
CAS RN: 1024619-77-9
M. Wt: 350.33
InChI Key: IVOJBNMSLLECMZ-UFFVCSGVSA-N
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Description

2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.33. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. The indole nucleus, which is part of its structure, is a common motif in many natural and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer properties . Specifically, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells . Further research could lead to the development of new anticancer drugs based on this compound.

Cell Cycle Analysis

Some derivatives of this compound have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for understanding the mechanisms of cancer progression and for developing therapeutic strategies that target specific phases of the cell cycle.

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for a detailed structure–activity relationship (SAR) study, which could culminate in the identification of more active analogs . SAR studies are fundamental in medicinal chemistry to understand the aspects of molecular structure that are critical for biological activity.

Tubulin Polymerization Modulation

The indole-based structure of this compound suggests potential for modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This is a leading target for anticancer agents, as microtubule-targeting agents can cause mitotic blockade and cell apoptosis.

Novel Material Synthesis

The compound’s heterocyclic system has been used in the construction of heteropropellanes, which are of interest for the modification of drugs and for creating novel materials with unusual and important physical properties . This application could lead to advancements in material science and nanotechnology.

Oxygen-Nitrogen Heterocycle Research

The compound includes oxygen-nitrogen heterocycles, which are of significant interest due to their potential applications in creating new molecules with unique reactivity and selectivity . Research in this area could lead to the discovery of new reactions and the synthesis of novel compounds with diverse applications.

properties

IUPAC Name

3-hydroxy-2-[[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-benzodioxol-5-yl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-10(21-24)13-6-16-17(26-9-25-16)7-15(13)20-8-14-18(22)11-4-2-3-5-12(11)19(14)23/h2-8,22,24H,9H2,1H3/b20-8?,21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLMAYWXJKKTEX-FTPFCNJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1N=CC3=C(C4=CC=CC=C4C3=O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1N=CC3=C(C4=CC=CC=C4C3=O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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